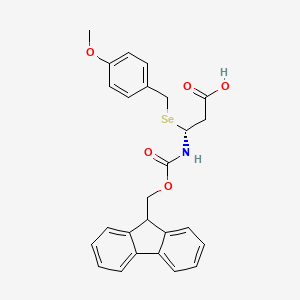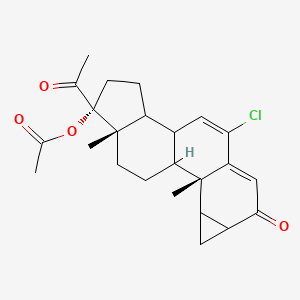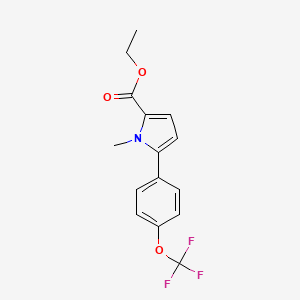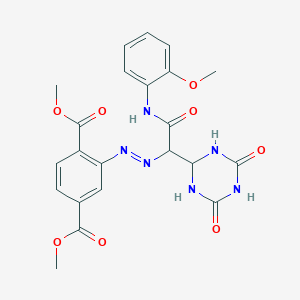![molecular formula C20H20N2O5S B14801195 (9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH CAS No. 1443324-12-6](/img/structure/B14801195.png)
(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH typically involves the protection of the amino acid cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, making the process efficient and scalable. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Piperidine in DMF or DCM.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Free amino group of cysteine for further peptide coupling.
Scientific Research Applications
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The primary function of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methoxy]carbonyl Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-yl)methoxy]carbonyl Alanine: Similar in function but with different side chain properties.
(9H-Fluoren-9-yl)methoxy]carbonyl Lysine: Used for peptides requiring lysine residues.
Uniqueness
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is unique due to the presence of the thiol group in cysteine, which can form disulfide bonds. This property is essential for the formation of the tertiary and quaternary structures of proteins, making it a valuable tool in peptide and protein chemistry .
Properties
CAS No. |
1443324-12-6 |
|---|---|
Molecular Formula |
C20H20N2O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2R)-3-(2-amino-2-oxoethyl)sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O5S/c21-18(23)11-28-10-17(19(24)25)22-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
NAKVFAQHYDUSNZ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
![3-[2-(Thiophene-2-carbonylsulfanyl)propanoyl]-1,3-thiazolidine-5-carboxylic acid](/img/structure/B14801124.png)
![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)

![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)

![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)

![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B14801159.png)
![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)

![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)
